molecular formula C12H22N2O2 B1403673 endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane CAS No. 1408076-01-6

endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane

Cat. No. B1403673
M. Wt: 226.32 g/mol
InChI Key: KAZCIFZEEFNPOF-IVZWLZJFSA-N
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Description

The compound “endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane” is a type of bicyclic molecule . It is characterized by its unique structure, which includes a bicyclic ring system . This type of structure is found in a variety of natural products and has significant potential in the field of drug discovery .


Synthesis Analysis

The synthesis of such compounds is complex due to their high strain energy . A seven-step synthesis starting with (S)-configured 4-oxopiperidine-2-carboxylate has been developed . This process involves the use of a gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates .


Molecular Structure Analysis

The molecular structure of “endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane” is characterized by a bicyclic ring system . The high KOR affinity of endo-configured amines indicates that the dihedral angle of the KOR pharmacophoric element N (pyrrolidine)–C–C–N (phenylacetyl) of 42° is close to the bioactive conformation of more flexible KOR agonists .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane” include a gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement . This reaction is part of a seven-step synthesis process .

Scientific Research Applications

Synthesis of Constrained Amino Acids

  • A method for synthesizing diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids using exo- and endo-norbornene amino acids as chiral building blocks was reported. This process provides fast access to optically pure amino acids, which can be considered alpha,gamma- and alpha,delta-diamino acids with sterical constraints and characterized by alpha,alpha-disubstitution (Caputo et al., 2006).

Enantiospecific Synthesis

  • A new methodology for the synthesis of enantiopure 3-aza-6,8-dioxa-bicyclo[3.2.1]octane-carboxylic acids was described, utilizing erythrose instead of meso-tartaric acid derivative, enabling an enantiospecific synthesis. This synthesis involved reductive amination, subsequent acid cyclisation, and resulted in a notable improvement in synthesizing enantiopure 7-endo-BTG and 7-endo-BTK amino acids (Trabocchi et al., 2003).

Rearrangement of Spirocyclic Epoxide

  • A study described an unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative leading to the novel synthesis of 5-substituted 2-azabicyclo[3.1.0]hexanes, demonstrating the synthetic application of the reaction in the preparation of N-Boc-2,3-methano-β-proline (Adamovskyi et al., 2014).

Scaffold for Tropane Alkaloids

  • Research has focused on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold due to its core role in the family of tropane alkaloids, which have a wide range of biological activities. The review compiled significant methodologies where stereochemical control is achieved directly in the transformation generating the 8-azabicyclo[3.2.1]octane architecture (Rodríguez et al., 2021).

Synthesis of Morpholin-5′-ones

  • A process for synthesizing N-Boc-protected 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones was described. This involved the reaction of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] with primary aliphatic amines and subsequent cyclization (Mandzhulo et al., 2016).

Future Directions

The future research in this field could focus on developing more efficient synthesis methods for such compounds . Additionally, further exploration of the bioactive properties of these compounds could lead to significant advancements in drug discovery .

properties

IUPAC Name

tert-butyl N-[(1R,2R,5S)-8-azabicyclo[3.2.1]octan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-5-8-4-6-9(10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZCIFZEEFNPOF-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2CCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]2CC[C@H]1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
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endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
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endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
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endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
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endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Reactant of Route 6
endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane

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